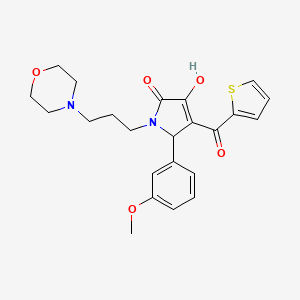

3-Hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Description

3-Hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a pyrrolin-2-one derivative characterized by a complex substitution pattern. Its structure includes a 3-methoxyphenyl group at position 5, a 3-morpholin-4-ylpropyl chain at position 1, and a 2-thienylcarbonyl moiety at position 4. The morpholine group enhances solubility and pharmacokinetic properties, while the thienylcarbonyl and methoxyphenyl substituents may influence target binding and metabolic stability. Pyrrolin-2-one scaffolds are widely explored in medicinal chemistry due to their versatility in modulating biological activity, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name |

4-hydroxy-2-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5S/c1-29-17-6-2-5-16(15-17)20-19(21(26)18-7-3-14-31-18)22(27)23(28)25(20)9-4-8-24-10-12-30-13-11-24/h2-3,5-7,14-15,20,27H,4,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFHKFRYLVNXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” typically involves multi-step organic reactions. The starting materials may include 3-methoxybenzaldehyde, morpholine, and thiophene-2-carboxylic acid. The key steps in the synthesis may involve:

Condensation Reactions: Formation of intermediate compounds through condensation reactions.

Cyclization: Formation of the pyrrolinone ring through cyclization reactions.

Functional Group Modifications: Introduction of hydroxyl, methoxy, and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions may lead to the formation of reduced derivatives.

Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis for the development of new materials and molecules.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

The compound may have potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In the industrial sector, it may be used in the development of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of “3-Hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

4-[(3-Fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-5-(3-hydroxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one

- Substituent Differences :

- Position 5 : 3-Hydroxyphenyl vs. 3-methoxyphenyl in the target compound.

- Position 4 : 3-Fluoro-4-methoxybenzoyl vs. 2-thienylcarbonyl.

Other Pyrrolin-2-one Derivatives

For example, piperazine-thiazole substitutions improve solubility and binding affinity to receptors like serotonin transporters .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings

Substituent-Driven Bioactivity :

- The 3-methoxyphenyl group in the target compound balances lipophilicity and metabolic stability, whereas hydroxylated analogs (e.g., ) may exhibit faster clearance due to phase II conjugation .

- The thienylcarbonyl group’s planar structure favors interactions with hydrophobic enzyme pockets, contrasting with the steric and electronic effects of fluorinated benzoyl groups .

Morpholinylpropyl Chain :

- This moiety improves aqueous solubility across analogs, critical for oral bioavailability. Its presence in both the target compound and analog suggests a conserved strategy for optimizing drug-like properties .

Synthetic Challenges :

- Pyrrolin-2-one derivatives often require multi-step syntheses. For example, urea derivatives in achieved yields >75% using carbodiimide-mediated couplings, suggesting similar strategies for the target compound .

Biological Activity

3-Hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C20H26N2O5

- Molecular Weight : 374.43 g/mol

- CAS Number : 440096-41-3

- Melting Point : 207-209 °C

- Boiling Point : Predicted at 599.4 ± 50.0 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.

Anti-Cancer Activity

Several studies have indicated that derivatives of pyrrolinones exhibit significant anti-cancer effects. For instance, compounds structurally similar to this compound have shown:

- Cytotoxicity against cancer cell lines : Research indicates moderate cytotoxic effects against prostate adenocarcinoma (PC3) and cervical adenocarcinoma (HeLa) cell lines, with IC50 values ranging from 10 to 30 µM .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. It has demonstrated activity against various microorganisms responsible for skin infections:

- Minimum Inhibitory Concentration (MIC) values were determined using turbidimetric methods, showing effective inhibition against Staphylococcus epidermidis and Corynebacterium xerosis at concentrations as low as 500 ppm .

| Microorganism | MIC (ppm) |

|---|---|

| Staphylococcus epidermidis | 500 |

| Corynebacterium xerosis | 500 |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses exist:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation or microbial metabolism.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Disruption of Membrane Integrity : Antimicrobial activity may be attributed to the disruption of microbial cell membranes, leading to cell lysis.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's derivatives:

- A study demonstrated that modifications to the methoxy and morpholino groups significantly enhance cytotoxicity against cancer cells while reducing toxicity to normal cells .

- Another investigation highlighted the importance of thienyl carbonyl groups in enhancing antimicrobial efficacy against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.